4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile
Description
Properties
CAS No. |
651301-95-0 |
|---|---|
Molecular Formula |
C29H22Br3N |
Molecular Weight |
624.2 g/mol |
IUPAC Name |
4-[tris[4-(bromomethyl)phenyl]methyl]benzonitrile |
InChI |
InChI=1S/C29H22Br3N/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16H,17-19H2 |
InChI Key |
DKQVTSORYCHSKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(C2=CC=C(C=C2)CBr)(C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Bromomethyl)benzonitrile
This compound serves as a crucial intermediate in the synthesis of the target compound. The preparation method involves:
- Starting Material : 4-methylbenzonitrile
- Reagents : N-bromosuccinimide (NBS), AIBN (azobisisobutyronitrile), and dry carbon tetrachloride (CCl₄)
- Procedure :
- Dissolve 1 g (8.32 mmol) of 4-methylbenzonitrile in 30 mL of dry CCl₄.
- Add 1.77 g (10 mmol) of N-bromosuccinimide and a catalytic amount of AIBN.
- Reflux the mixture for 8 hours.
- Cool, filter, and concentrate under reduced pressure.
- Recrystallize from an appropriate solvent to obtain the product.
The yield reported for this reaction is approximately 90% with characterization through NMR and mass spectrometry confirming the structure.
Trisubstitution to Form this compound
Following the formation of 4-(bromomethyl)benzonitrile, the next step involves creating the trisubstituted product:
- Reagents : The previously synthesized bromomethyl compound is reacted with a suitable electrophile, typically another aromatic compound capable of undergoing nucleophilic substitution.
- Procedure :
- Combine three equivalents of 4-(bromomethyl)benzonitrile with a suitable base (e.g., potassium carbonate) in an inert atmosphere.
- Conduct the reaction under reflux conditions in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
This step is critical as it determines the final structure and functionality of the target molecule.
Analytical Techniques for Characterization
To confirm the successful synthesis and purity of this compound, various analytical techniques can be employed:
Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure, confirming substitution patterns and functional groups.
Mass Spectrometry (MS) : Used to determine molecular weight and confirm the identity of synthesized compounds.
Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound based on characteristic absorption bands.
Summary of Findings
The preparation methods for synthesizing this compound involve multi-step synthetic routes that require careful control over reaction conditions to achieve high yields and purity. The initial formation of brominated intermediates is crucial for subsequent reactions that lead to the final product.
Properties and Applications
| Property | Value |
|---|---|
| Molecular Formula | C24H18Br3N3 |
| Molecular Weight | 588.1 g/mol |
| Solubility | Soluble in chloroform and methanol; insoluble in water |
This compound has potential applications in organic electronics, particularly as a building block in organic semiconductors or as a ligand in coordination chemistry.
Chemical Reactions Analysis
Types of Reactions
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
The major products formed from these reactions include substituted benzonitriles, benzoic acids, and primary amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its bromomethyl groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of 4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Core Benzonitrile Derivatives
- 4-(Bromomethyl)benzonitrile (): A monofunctional derivative with a single bromomethyl group. Used as a precursor for ligands and heterocycles (e.g., tetrazoles). Lacks the steric bulk of the target compound, enabling simpler functionalization .
- 2,3,4-Tris[n-((4-(cyanophenyl)diazenyl)phenoxy)alkyloxy]benzonitrile (): A trimeric liquid crystal with a benzonitrile core and flexible alkyl chains. While structurally complex, it lacks bromine substituents, emphasizing mesomorphic over reactive properties .
- 4-[(3-Methyl-4-nitro-1H-pyrazol-1-yl)methyl]benzonitrile (): A pharmaceutical intermediate with a pyrazole substituent. Demonstrates how bromomethyl groups are replaced with heterocycles for bioactivity .
Brominated Analogues
- 4-((4-(4-Chlorophenyl)-5-methylisoxazol-3-yl)phenoxy)methyl)benzonitrile (Compound 27, ): Features a chlorophenyl-isoxazole substituent. The bromomethyl group is replaced with a phenoxy-methyl linkage, reducing reactivity but enhancing stability for biological applications .
- 4-({[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile (): Incorporates a triazole-thioether group. Highlights the versatility of bromomethyl benzonitriles in forming sulfur-containing heterocycles .
Key Observations :
- The target compound’s trisubstituted structure likely requires stepwise alkylation or coupling, contrasting with the single-step bromination used for simpler derivatives (e.g., ).
- Yields for bromomethyl-based reactions vary widely (77–96%), influenced by steric effects and reactant ratios .
Challenges and Limitations
- Synthetic Complexity : Multi-step synthesis and purification of trisubstituted derivatives may result in lower yields compared to simpler analogues.
- Stability : Bromomethyl groups are prone to hydrolysis, necessitating anhydrous conditions during synthesis and storage .
- Toxicity: Brominated compounds often exhibit higher toxicity than chlorinated or non-halogenated counterparts, limiting biomedical use without further derivatization .
Biological Activity
4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile is a complex organic compound that has garnered attention due to its potential biological activities. The presence of bromomethyl groups in its structure suggests possible reactivity and interactions with biological systems, making it a subject of interest for pharmacological studies.
Chemical Structure and Properties
The compound features a central benzonitrile moiety substituted with three bromomethylphenyl groups. The chemical formula can be represented as:
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Weight | 477.12 g/mol |
| Functional Groups | Bromomethyl, nitrile |
| Solubility | Sparingly soluble in water; more soluble in organic solvents |
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on vicinal diaryl-substituted derivatives have shown moderate to good activity against hepatocellular carcinoma and breast cancer cell lines with IC50 values ranging from 1.3 μM to >20 μM depending on structural modifications .
The biological activity of such compounds is often attributed to their ability to interact with cellular targets, potentially leading to apoptosis in cancer cells. The bromomethyl groups can act as electrophiles, enabling nucleophilic attacks by cellular components, which may disrupt normal cellular functions.
Case Studies and Research Findings
- Anticancer Activity :
-
Pharmacokinetics :
- Research on pharmacokinetic properties showed that similar compounds had moderate metabolic stability and high lipophilicity, which are crucial for their absorption and distribution in biological systems. For instance, a compound with similar structure exhibited a moderate volume of distribution and low plasma clearance, indicating potential for therapeutic use despite low oral bioavailability .
-
Toxicity and Safety :
- Preliminary studies suggest that the toxicity profile of these compounds needs thorough investigation due to the presence of bromine atoms, which can influence biological interactions negatively if not properly evaluated.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | IC50 Values (μM) |
|---|---|---|
| Antiproliferative | Hepatocellular carcinoma | 1.3 - >20 |
| Anticancer | Breast cancer | 3.8 - >20 |
| Metabolic Stability | Moderate stability in human microsomes | 55% after 45 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
